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molecular formula C8H9BrO2S B1286665 4-Bromo-2-methyl-1-(methylsulfonyl)benzene CAS No. 99768-21-5

4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Cat. No. B1286665
M. Wt: 249.13 g/mol
InChI Key: LNVYXKNXYRIPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912173B2

Procedure details

235 mg Sodium sulfite and 470 mg NaHCO3 were dissolved in 1.75 mL of water and heated to 75° C. 500 mg of 4-Bromo-2-methyl-benzenesulfonyl chloride were added in portions within 10 min (gas formation) and the mixture stirred for 1 h at 75° C. 387 mg of Bromoacetic acid and 150 μL of water was added in small portions and the mixture stirred at 105° C. overnight. After cooling to 25° C. the mixture was acidified to pH 1 using 4N HCl. The resulting precipitate was collected and washed with water to yield 205 mg solid.
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
387 mg
Type
reactant
Reaction Step Three
Name
Quantity
150 μL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+].[Br:12][C:13]1[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[C:15]([CH3:23])[CH:14]=1.Br[CH2:25]C(O)=O.Cl>O>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([CH3:25])(=[O:21])=[O:20])=[C:15]([CH3:23])[CH:14]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
235 mg
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
470 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
387 mg
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
150 μL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 1 h at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 105° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C. the mixture
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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